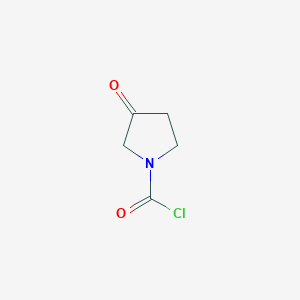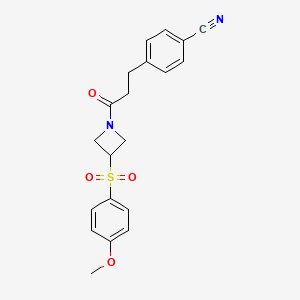![molecular formula C25H24N2O2S B2690415 (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1025301-62-5](/img/structure/B2690415.png)
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound. It is related to the benzothiazole class of compounds, which are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
While specific synthesis details for this compound were not found, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .
Scientific Research Applications
Synthesis and Anticancer Activity
- Co(II) Complexes Synthesis : The synthesis of Co(II) complexes using derivatives of benzothiazole-based compounds, including (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, has been explored. These complexes have shown potential in fluorescence properties and in vitro anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial and Anticancer Potentials
- Synthesis of Thiazolidinone Derivatives : A study on the synthesis of various 4-thiazolidinone derivatives, closely related to benzothiazole compounds, demonstrated significant in vitro antimicrobial and anticancer potentials. The study highlights the importance of structural elements in determining biological activity (Deep et al., 2016).
Cancer Cell Line Studies
- Metal Complexes with Anticancer Evaluation : Research on metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, a compound structurally similar to this compound, has been conducted. These complexes were tested against human colon carcinoma cells, displaying significant toxicity and potential as antitumor agents (Rizk, Emara, & Mahmoud, 2021).
Antifungal Potential
- Potential as Antifungal Agents : Benzothiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their potential as antifungal agents. These compounds demonstrated notable activity in this area, suggesting their applicability in antifungal treatments (Narayana et al., 2004).
Antimicrobial Activity
- Synthesis of Thiazole Derivatives for Antimicrobial Use : Research on the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related to benzothiazoles, has shown these compounds to have significant antimicrobial activity. This suggests potential applications in combating various bacterial and fungal strains (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit broad-spectrum biological effects . They have been used in the development of anti-tubercular compounds , and have shown inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit certain enzymes . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenases (COX-1, COX-2) enzymes .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory properties and anti-tubercular activity .
Pharmacokinetics
It’s worth noting that the pharmacokinetic and metabolic behaviors in the body are often linked to the physical properties of a compound .
Result of Action
Benzothiazole derivatives have been found to alleviate symptoms in certain disease models .
Action Environment
The action of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds and the physiological state of the organism .
Future Directions
Properties
IUPAC Name |
4-benzyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-29-17-16-27-22-10-6-7-11-23(22)30-25(27)26-24(28)21-14-12-20(13-15-21)18-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULMIQFFYUHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)


![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)
![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)
